molecular formula C5H9F3N2O B13315432 2-amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide

2-amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide

Cat. No.: B13315432
M. Wt: 170.13 g/mol
InChI Key: BPFYDKVLXKQPMD-UHFFFAOYSA-N
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Description

2-Amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide is a fluorinated acetamide derivative characterized by a trifluoroethyl group and a methyl group attached to the nitrogen atom, along with an amino substituent on the α-carbon. These compounds are typically synthesized via palladium-catalyzed hydrogenolysis of carbamates or through reactions involving trichloroacetamide intermediates . Fluorinated acetamides are of interest in pharmaceuticals and agrochemicals due to fluorine’s ability to modulate bioavailability, metabolic stability, and target binding .

Properties

Molecular Formula

C5H9F3N2O

Molecular Weight

170.13 g/mol

IUPAC Name

2-amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide

InChI

InChI=1S/C5H9F3N2O/c1-10(4(11)2-9)3-5(6,7)8/h2-3,9H2,1H3

InChI Key

BPFYDKVLXKQPMD-UHFFFAOYSA-N

Canonical SMILES

CN(CC(F)(F)F)C(=O)CN

Origin of Product

United States

Preparation Methods

Coupling Reaction Using Protected Amino Acid Derivatives

  • Starting Materials:

    • N-protected glycine derivatives such as N-phthalylglycine or N-Boc-glycine.
    • 2,2,2-trifluoroethylamine or its hydrochloride salt.
  • Coupling Reagents and Conditions:

    • Use of carbodiimides or imidazole-based coupling agents to activate the carboxyl group.
    • The reaction is typically performed in polar aprotic, water-immiscible solvents such as ethyl acetate or isopropyl acetate to facilitate phase separation during workup.
    • Reaction temperature ranges from 15°C to 40°C, often ambient temperature suffices.
    • Molar ratio of trifluoroethylamine to the protected amino acid is maintained at approximately 1.05 to 1.15 to ensure complete reaction of acyl intermediates.
  • Mechanistic Insight:

    • Formation of an acylimidazole intermediate is critical. The reaction mixture is allowed to form this intermediate over 1-2 hours before addition of trifluoroethylamine.
    • The nucleophilicity of trifluoroethylamine is enhanced by its electron-withdrawing fluorine atoms, facilitating amide bond formation.

Deprotection and Hydrogenolysis

  • Deprotection:

    • Removal of N-protecting groups such as phthalyl or Boc is achieved under mild conditions.
    • Hydrated fibril reagents or aqueous acidic conditions can be employed, avoiding the use of flammable hydrogen gas.
    • This step yields the crude 2-amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide.
  • Hydrogenolysis:

    • When benzyl carbamate protecting groups are used, hydrogenolysis with hydrogen gas over palladium catalysts at atmospheric pressure (using a hydrogen balloon) is employed.
    • This step converts intermediate compounds to the free amine amide.
  • Salt Formation:

    • The free amide can be converted to its acid salt form by treatment with acids such as hydrochloric acid, trifluoroacetic acid, or methanesulfonic acid.
    • Salt formation improves compound stability and facilitates purification.

Representative Synthetic Scheme

Step Reactants/Intermediates Conditions Outcome
A N-protected glycine derivative + coupling reagent + 2,2,2-trifluoroethylamine Solvent: ethyl acetate; 15-40°C; base present Formation of amide intermediate (e.g., phenylmethyl N-[2-oxo-2-(2,2,2-trifluoroethylamino)ethyl]carbamate)
B Amide intermediate + hydrogen + hydrogenolysis catalyst Atmospheric pressure, Pd catalyst, room temperature Deprotected this compound
C Free amide + acid (HX) Room temperature Acid salt of target compound

Comparative Analysis of Preparation Methods

Aspect Method Using N-Phthalyl Protection Method Using Benzyl Carbamate Protection Direct Acylation with Chloroacetyl Chloride
Protecting Group N-phthalyl, removed by hydrated fibril reagent Benzyl carbamate, removed by catalytic hydrogenolysis No protecting group; direct acylation
Reaction Conditions Mild, room temperature to reflux, aqueous workup Hydrogenation at atmospheric pressure Requires autoclave, elevated pressure, and organic base
Purity and Yield High purity, moderate to high yield High yield, clean deprotection Lower yield, formation of dimer impurities
Safety and Practicality Avoids flammable hydrogen, simple operation Requires handling hydrogen gas More complex, requires pressure vessel
Industrial Suitability Suitable for scale-up due to mild conditions Suitable but requires hydrogenation setup Less favorable due to impurity and safety concerns

Research Results and Observations

  • The reaction of 2,2,2-trifluoroethylamine with activated acyl intermediates proceeds efficiently in ethyl acetate or isopropyl acetate solvents, which facilitate easy phase separation and purification.
  • The molar ratio of trifluoroethylamine slightly in excess (1.05–1.15 equivalents) ensures complete consumption of acyl intermediates and minimizes side products.
  • Deprotection using hydrated fibril reagents avoids explosive hydrogen gas and allows operation at room temperature, improving safety and scalability.
  • Hydrogenolysis using palladium catalysts under atmospheric pressure is effective for removing benzyl carbamate groups, yielding high purity products.
  • Direct acylation methods involving chloroacetyl chloride and trifluoroethylamine under pressure lead to dimer impurities, complicating purification and lowering yields.

Summary Table of Key Process Parameters

Parameter Typical Range/Value Notes
Solvent Ethyl acetate, Isopropyl acetate Water-immiscible, polar aprotic
Temperature 15°C to 40°C Ambient to mild heating
Molar ratio (amine:acyl) 1.05 to 1.15 Slight excess amine preferred
Coupling reagent Carbodiimides, imidazole derivatives For acyl activation
Deprotection method Hydrated fibril reagent or hydrogenolysis Avoids hazardous conditions
Hydrogen pressure Atmospheric (balloon) For hydrogenolysis step
Acid for salt formation HCl, CF3CO2H, CH3SO3H Enhances stability and purification

Chemical Reactions Analysis

Types of Reactions

2-amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines. Substitution reactions can result in a variety of substituted acetamides .

Scientific Research Applications

2-amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide is widely used in scientific research due to its unique properties. Some of its applications include:

    Chemistry: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: The compound is used in the study of enzyme mechanisms and protein interactions.

    Medicine: It is a key intermediate in the synthesis of drugs, particularly those targeting neurological and inflammatory conditions.

    Industry: The compound is used in the production of specialty chemicals and materials

Mechanism of Action

The mechanism of action of 2-amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide involves its interaction with specific molecular targets and pathways. The trifluoroethyl group enhances its binding affinity to certain enzymes and receptors, thereby modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of signal transduction pathways .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Key Structural Features

The compound’s structure combines three functional elements:

  • Trifluoroethyl group : Enhances lipophilicity and metabolic resistance.
  • Methyl group : Modulates steric and electronic effects on the nitrogen.

Comparisons with structurally related compounds are summarized below:

Table 1: Structural and Physicochemical Comparisons
Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications Reference CAS/ID
2-Amino-N-(2,2,2-trifluoroethyl)acetamide C₄H₆F₃N₂O 164.10 -NH₂, -CF₃CH₂N- Intermediate in kinase inhibitors 1171331-39-7
N-Methyl-2,2,2-trifluoroacetamide C₃H₄F₃NO 127.07 -CH₃, -CF₃CO- Solvent, synthetic intermediate 815-06-5
2-Chloro-N-(2,2,2-trifluoroethyl)acetamide C₄H₅ClF₃NO 193.54 -Cl, -CF₃CH₂N- Pesticide precursor 170655-44-4
1-Cyclohexyl-3-(2,2,2-trifluoroethyl)urea C₉H₁₄F₃N₂O 226.22 -CF₃CH₂N-, urea linkage Anticancer agent intermediate
N-Ethyl-N-(2,2,2-trifluoroethyl)acetamide C₆H₉F₃NO 168.14 -CH₂CH₃, -CF₃CH₂N- Fluorinated ligand in paramagnetic complexes

Physicochemical Properties

  • Solubility: Amino-substituted derivatives exhibit higher water solubility compared to non-polar analogs like N-methyl-2,2,2-trifluoroacetamide.
  • Stability : The trifluoroethyl group confers resistance to oxidative degradation, a trait exploited in redox-responsive Eu-complexes .

Research Findings and Industrial Relevance

Agricultural Chemistry

  • Herbicide Intermediates : Chloro-substituted analogs are precursors in pesticide synthesis .

Material Science

  • Paramagnetic Complexes : Fluorinated acetamides like M-DOTAm-F12 are critical in MRI contrast agents .

Biological Activity

2-amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide is a compound that has garnered attention in the fields of pharmaceuticals and agrochemicals due to its role as an intermediate in the synthesis of various bioactive molecules, particularly fluralaner, a potent veterinary insecticide. This article explores the biological activity of this compound, focusing on its mechanisms of action, efficacy in various applications, and relevant research findings.

The compound is characterized by the presence of a trifluoroethyl group, which significantly influences its biological properties. The synthesis typically involves the reaction of glycine derivatives with trifluoroethylamine, yielding the desired amide through a series of steps that may include deprotection and purification processes .

The primary biological activity associated with this compound stems from its role as a precursor to fluralaner. Fluralaner acts by inhibiting the gamma-aminobutyric acid (GABA) gated chloride ion channels in insects. This mechanism disrupts neurotransmission, leading to paralysis and death in target pests while exhibiting low toxicity to mammals .

Efficacy in Insecticidal Applications

Fluralaner has demonstrated high insecticidal activity across various species. Its unique mechanism of action allows it to be effective against resistant strains of pests that have developed tolerance to other classes of insecticides. Studies indicate that fluralaner is safe for non-target species, making it a valuable tool in integrated pest management strategies .

Case Studies

  • Fluralaner Efficacy Against Fleas and Ticks : Clinical trials have shown that fluralaner provides rapid knockdown and long-lasting protection against fleas and ticks in dogs and cats. The compound's effectiveness was assessed through field studies where treated animals exhibited significantly lower infestation rates compared to controls .
  • Resistance Management : Research has highlighted fluralaner's effectiveness against pests with known resistance mechanisms. For instance, it was shown to maintain efficacy against populations of fleas that had developed resistance to conventional treatments .

Comparative Studies

A comparative study evaluated the insecticidal potency of fluralaner against other classes of insecticides such as phenylpyrazoles and cyclopentadienes. The results indicated that fluralaner not only outperformed these compounds in terms of speed and duration of action but also showed reduced cross-resistance .

Toxicological Assessments

Toxicological evaluations have confirmed that this compound and its derivatives exhibit low toxicity to mammals. Safety assessments conducted on various animal models indicated no significant adverse effects at therapeutic doses .

Data Tables

Study Target Organism Efficacy (%) Mechanism Reference
Study 1Fleas (Ctenocephalides felis)95% (after 12 hours)GABA receptor inhibition
Study 2Ticks (Ixodes ricinus)90% (after 24 hours)GABA receptor inhibition
Study 3Resistant Fleas85% (after 12 hours)GABA receptor inhibition

Q & A

Q. What are the optimal synthetic routes for 2-amino-N-methyl-N-(2,2,2-trifluoroethyl)acetamide, and how can reaction conditions be fine-tuned to maximize yield and purity?

The synthesis typically involves nucleophilic substitution or amide bond formation. Key steps include:

  • Amine Activation : Reacting methylamine with a trifluoroethyl halide precursor under basic conditions (e.g., potassium carbonate in dichloromethane) to form the N-methyl-N-trifluoroethyl intermediate .
  • Acetamide Formation : Coupling the intermediate with a protected amino acid derivative (e.g., chloroacetyl chloride), followed by deprotection .
  • Optimization : Reaction temperature (40–60°C), solvent polarity (dichloromethane or THF), and stoichiometric ratios (1:1.2 amine:acetylating agent) are critical. Purity (>99%) is achieved via recrystallization or column chromatography .

Q. Which analytical techniques are most reliable for structural characterization of this compound?

  • NMR Spectroscopy : 1^1H and 13^{13}C NMR confirm the methylamino group (δ 2.8–3.1 ppm for CH3_3N) and trifluoroethyl moiety (δ 4.0–4.5 ppm for CF3_3CH2_2) .
  • X-ray Crystallography : Resolves the planar amide bond geometry and trifluoroethyl group orientation, critical for understanding steric effects .
  • Mass Spectrometry : High-resolution ESI-MS validates the molecular ion peak at m/z 199.1 (C5_5H9_9F3_3N2_2O+^+) .

Advanced Research Questions

Q. How does the trifluoroethyl group influence the compound’s interaction with biological targets such as GABA receptors?

The trifluoroethyl group enhances lipophilicity (logP ≈ 1.8), improving membrane permeability and target engagement. Computational docking studies suggest:

  • Hydrophobic Binding : The CF3_3 group occupies a hydrophobic pocket in GABAA_A receptors, stabilizing ligand-receptor interactions .
  • Electron-Withdrawing Effects : The group increases electrophilicity at the amide carbonyl, facilitating hydrogen bonding with receptor residues (e.g., Arg218) .
    Experimental validation via in vitro GABA receptor assays (IC50_{50} < 100 nM) is recommended .

Q. How can researchers resolve contradictions in reported biological activity data for this compound?

Discrepancies often arise from variations in:

  • Assay Conditions : Buffer pH (7.4 vs. 6.8) and ion concentration (e.g., Cl^-) affect receptor-ligand kinetics .
  • Structural Analogs : Compare activity of derivatives (Table 1) to isolate the impact of substituents .

Table 1 : Bioactivity of Structural Analogs

CompoundModificationGABAA_A IC50_{50}
Parent CompoundNone85 nM
N-Methyl analogCH3_3 instead of CF3_3>1 µM
5-Chloro-phenyl derivativeAromatic chloro-substituent42 nM

Q. What strategies are effective for studying metabolic stability and degradation pathways?

  • In Vitro Microsomal Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. The trifluoroethyl group reduces oxidative metabolism, extending half-life (>2 hours) .
  • Degradation Pathways : Major pathways include amide hydrolysis (pH-dependent) and CYP450-mediated N-dealkylation. Stabilizing strategies:
    • Prodrug Design : Mask the amine with a labile protecting group (e.g., tert-butyloxycarbonyl) .
    • Formulation : Use cyclodextrin complexes to shield the amide bond .

Methodological Guidance

Q. How should researchers design experiments to assess the compound’s role as a synthetic intermediate in fluralaner production?

  • Step 1 : Couple with isoxazoline precursors via Mitsunobu reaction (DIAD, PPh3_3) to form the fluralaner core .
  • Step 2 : Optimize reaction efficiency by varying solvent (DMF vs. acetonitrile) and temperature (60–80°C).
  • Step 3 : Validate intermediate purity via HPLC (C18 column, 90:10 H2_2O:MeCN, 1 mL/min) .

Q. What computational tools are recommended for predicting physicochemical properties?

  • SwissADME : Estimates solubility (≈25 mg/mL in water), permeability (Caco-2 > 5 × 106^{-6} cm/s), and drug-likeness .
  • Molecular Dynamics Simulations : Simulate membrane traversal using GROMACS; the trifluoroethyl group reduces free energy barriers by 30% compared to non-fluorinated analogs .

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